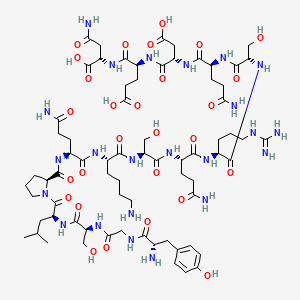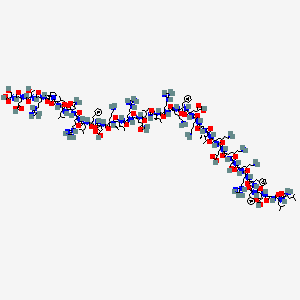![molecular formula C₆₇H₁₂₄N₃₄O₁₄S B612688 Cys-[HIV-Tat (47-57)] CAS No. 583836-55-9](/img/new.no-structure.jpg)
Cys-[HIV-Tat (47-57)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cys-[HIV-Tat (47-57)] is an arginine-rich cell-penetrating peptide derived from the human immunodeficiency virus type 1 (HIV-1) transactivating protein. This peptide corresponds to the protein transduction domain of the transactivator protein (Tat) and is known for its ability to transduce peptides or proteins into various cells . The sequence of Cys-[HIV-Tat (47-57)] is Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cys-[HIV-Tat (47-57)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, Cysteine, is attached to the resin.
Deprotection and Coupling: The amino-protecting group is removed, and the next amino acid is coupled using activating agents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods
Industrial production of Cys-[HIV-Tat (47-57)] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive cycles of deprotection and coupling.
Large-Scale Purification: Employing preparative HPLC for purification.
Quality Control: Conducting rigorous quality control measures, including mass spectrometry and HPLC analysis, to ensure purity and consistency
Analyse Chemischer Reaktionen
Types of Reactions
Cys-[HIV-Tat (47-57)] undergoes various chemical reactions, including:
Oxidation: The thiol group of Cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like Dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize the thiol group.
Reduction: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains
Wissenschaftliche Forschungsanwendungen
Cys-[HIV-Tat (47-57)] has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell-penetrating studies to deliver various cargoes, such as proteins, peptides, and nucleic acids, into cells.
Medicine: Investigated for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools .
Wirkmechanismus
Cys-[HIV-Tat (47-57)] exerts its effects by penetrating the plasma membrane of cells. The mechanism involves:
Binding to Cell Surface: The arginine-rich sequence interacts with negatively charged cell surface molecules.
Membrane Translocation: The peptide translocates across the plasma membrane, possibly through direct penetration or endocytosis.
Intracellular Delivery: Once inside the cell, the peptide can deliver its cargo to specific intracellular targets
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAT (47-57) Peptide: A similar cell-penetrating peptide derived from the same region of the HIV-1 Tat protein.
FAM-TAT (47-57): A fluorescently labeled version of the TAT (47-57) peptide.
TAMRA-TAT (47-57): A TAT (47-57) peptide conjugated with the fluorescent dye TAMRA
Uniqueness
Cys-[HIV-Tat (47-57)] is unique due to the presence of the Cysteine residue at the N-terminus, which allows for additional chemical modifications, such as disulfide bond formation. This feature enhances its versatility in various research applications .
Eigenschaften
CAS-Nummer |
583836-55-9 |
|---|---|
Molekularformel |
C₆₇H₁₂₄N₃₄O₁₄S |
Molekulargewicht |
1661.99 |
Sequenz |
One Letter Code: CYGRKKRRQRRR-NH2 |
Synonyme |
Cys-[HIV-Tat (47-57)] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








